2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c16-12-3-1-2-4-13(12)20-9-14(19)17-10-15(21-7-6-18)5-8-22-11-15/h1-4,18H,5-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZAXPJNIILEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)COC2=CC=CC=C2F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide typically involves multiple steps, including the formation of the fluorophenoxy group, the thiolan ring, and the hydroxyethoxy side chain. Common reagents used in these reactions include fluorobenzene, ethylene oxide, and thiolane derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The thiolan ring can undergo nucleophilic substitution reactions, leading to the formation of different thiolane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, phenolic derivatives, and various substituted thiolane compounds.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with enzymes and receptors, modulating their activity. The thiolan ring and hydroxyethoxy side chain can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several acetamide derivatives documented in the literature. Below is a detailed analysis:
Substituent Effects on Fluorinated Acetamides
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () :
- Key Differences : Lacks the thiolan ring and hydroxyethoxy group but incorporates a sulfamoylphenyl and tetrahydrofuran-derived substituent.
- Activity : Demonstrated moderate bioactivity in preliminary screens (EI-MS: m/z = 299.34 [M+H]+), likely due to sulfonamide interactions with enzymes .
- Synthetic Route : Uses acetylation of sulfanilyl chloride, contrasting with the hydroxyethoxy-thiolan synthesis in the target compound.
- (E)-N-(2-(3-Fluorostyryl)phenyl)acetamide (): Key Differences: Features a styryl-phenyl group instead of the thiolan and fluorophenoxy moieties. The styryl group may confer rigidity and π-π stacking capabilities absent in the target compound .
Thiolan and Heterocyclic Analogues
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides () :
- Key Differences : Benzothiazole core replaces the thiolan ring, with trifluoromethyl and methoxy groups modulating electronic properties.
- Activity : Patented for therapeutic applications (e.g., enzyme inhibition), highlighting the importance of trifluoromethyl groups in enhancing lipophilicity and target binding .
- N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (): Key Differences: Quinoxaline and pyrimidine substituents introduce planar aromatic systems, contrasting with the non-aromatic thiolan in the target compound.
Agrochemical Acetamides ():
- 2-Chloro-N-(substituted phenyl)acetamides :
- Key Differences : Chloroacetamide backbone with alkyl/aryl substitutions (e.g., dimethenamid, pretilachlor).
- Activity : Widely used as herbicides, with chloro and methoxy groups critical for lipid membrane penetration. The target compound’s fluorine and hydroxyethoxy groups may reduce herbicidal activity but improve mammalian toxicity profiles .
Structural and Functional Analysis Table
Critical Research Findings
Fluorine Positioning: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to 3-fluorostyryl derivatives (), where steric hindrance reduces synthetic yield .
Thiolan vs. Benzothiazole : The thiolan ring’s sulfur atom could improve redox activity relative to benzothiazole derivatives (), though this requires experimental validation .
Biological Activity
2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which incorporates a fluorophenoxy group and a thiolane moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including DNA topoisomerases, which play a crucial role in DNA replication and transcription. In particular, it may inhibit the ATP-hydrolyzing activity of DNA topoisomerase II (EC 5.6.2.2), leading to the disruption of cancer cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Inhibition of α-L-Fucosidases : A study on related compounds demonstrated that fluorinated phenyl groups significantly enhance enzyme inhibition potency. The presence of a fluorine atom in the structure often correlates with increased lipophilicity and improved binding affinity to target enzymes .
- Cytotoxic Effects on Cancer Cells : Research has shown that derivatives with similar structural features exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also have anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
